Hexahydrofuro[2,3-b]furan-3-amine
Overview
Description
. It is characterized by a bicyclic structure containing nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Scientific Research Applications
Hexahydrofuro[2,3-b]furan-3-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including antibacterial and antiviral activities . Industrially, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
Target of Action
Hexahydrofuro[2,3-b]furan-3-amine is a key intermediate in the synthesis of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS . The primary target of this compound, therefore, is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .
Mode of Action
As a protease inhibitor, this compound (as part of Darunavir) binds to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the polyprotein precursors, which is a necessary step for the maturation of the virus. As a result, non-infectious viral particles are produced, thereby slowing the progression of the disease .
Biochemical Pathways
The inhibition of the HIV-1 protease affects the viral replication pathway . By preventing the maturation of the virus, the compound disrupts the ability of the virus to infect new cells. This action helps to control the spread of the virus within the body .
Pharmacokinetics
It is metabolized primarily by the liver and excreted in the feces .
Result of Action
The result of the action of this compound is the reduction of the viral load in the body, slowing the progression of HIV/AIDS. By inhibiting the HIV-1 protease, it prevents the maturation and proliferation of the virus, leading to a decrease in the number of infectious viral particles .
Action Environment
The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the presence of other medications (which can lead to drug-drug interactions), the patient’s overall health status, genetic factors that can influence drug metabolism, and adherence to the medication regimen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydrofuro[2,3-b]furan-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of hexahydrofuro[2,3-b]furan-3-ol, a related compound, involves the use of diastereomerically pure intermediates and stereoselective methods . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Hexahydrofuro[2,3-b]furan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Comparison with Similar Compounds
Hexahydrofuro[2,3-b]furan-3-amine can be compared with other similar compounds, such as hexahydrofuro[2,3-b]furan-3-ol, which is a key intermediate in the synthesis of darunavir, an HIV-1 protease inhibitor . The unique bicyclic structure of this compound distinguishes it from other furan derivatives, providing it with distinct chemical and biological properties.
List of Similar Compounds:Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-9-6-4(5)1-2-8-6/h4-6H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQKWVXCNVSKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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